4-(Azocan-1-yl)benzoic acid
Description
Overview of Benzoic Acid Derivatives in Contemporary Chemical Research
Benzoic acid and its derivatives are a cornerstone of modern chemical research, serving as versatile building blocks and key pharmacophores in medicinal chemistry. researchgate.netijcrt.org These aromatic carboxylic acids are naturally present in many plant and animal tissues and are widely used as preservatives and flavoring agents. nih.gov In the realm of drug discovery, the benzoic acid scaffold is integral to a vast array of therapeutic agents. researchgate.netijcrt.org For instance, it forms the basis for local anesthetics, anti-inflammatory drugs, and agents targeting specific enzymes. researchgate.netslideshare.net
Researchers frequently modify the benzoic acid ring with various substituents to modulate the molecule's electronic properties, lipophilicity, and steric profile. pharmacy180.com These modifications are crucial for optimizing interactions with biological targets. Studies have shown that the position and nature of these substituents can dramatically alter a compound's activity, such as in the development of inhibitors for enzymes like influenza neuraminidase or acetylcholinesterase. acs.orgnih.gov The carboxyl group itself is a key interaction point, often forming critical hydrogen bonds or salt bridges with protein receptors. pharmacy180.com The widespread utility and well-understood structure-activity relationships of benzoic acid derivatives make them a continuous focus of research for creating novel therapeutic agents and functional materials. researchgate.netresearchgate.net
Significance of Azocane (B75157) Ring Systems in Organic Synthesis and Medicinal Chemistry Research
The azocane ring, a saturated eight-membered heterocycle containing one nitrogen atom, is a significant structural motif in organic and medicinal chemistry. wikipedia.org While less common than five- or six-membered rings, these medium-sized rings present unique conformational flexibility and three-dimensional diversity, which can be advantageous for binding to complex protein targets. The synthesis of azocane and its derivatives can be challenging, but various methods have been developed to access this ring system. youtube.combris.ac.uk
Saturated and partially saturated azocine (B12641756) rings form the core of several important bioactive compounds, including a group of opioid analgesics like pentazocine (B1679294) and phenazocine. wikipedia.org The azocane structure is also a component in the synthesis of drugs such as guanethidine, which has been used to treat high blood pressure. wikipedia.org The incorporation of such heterocyclic systems into drug candidates is a strategy to enhance properties like solubility, metabolic stability, and receptor affinity. The distinct spatial arrangement of atoms in an azocane ring allows for the exploration of new chemical space, a key objective in the design of novel therapeutics. nih.govpwr.edu.pl
Rationale for Investigating Hybrid Benzoic Acid-Azocane Structures
The rationale for investigating hybrid structures like 4-(Azocan-1-yl)benzoic acid stems from the principle of molecular hybridization in drug design. This strategy involves covalently linking two or more pharmacophores (structural units responsible for biological activity) to create a single molecule with potentially enhanced or novel properties. The goal is to combine the beneficial attributes of each component or to target multiple biological pathways simultaneously. nih.gov
In the case of this compound, the benzoic acid moiety provides a well-established anchor for molecular recognition, with its carboxyl group acting as a potent hydrogen-bonding group and the aromatic ring allowing for various substitutions to fine-tune electronic and steric properties. pharmacy180.comdoubtnut.com The azocane ring, on the other hand, introduces a bulky, flexible, and basic nitrogen-containing group. wikipedia.org This combination offers several potential advantages:
Novel Receptor Interactions: The three-dimensional structure of the azocane ring can explore binding pockets that are inaccessible to simpler, planar molecules.
Modulated Physicochemical Properties: The basic nitrogen of the azocane can improve aqueous solubility at physiological pH, a desirable trait for drug candidates.
Multi-target Potential: The distinct functionalities of the two components could allow the hybrid molecule to interact with multiple biological targets, a strategy explored in developing treatments for complex diseases like Alzheimer's. nih.gov
By linking the tertiary amine of the azocane ring directly to the para-position of the benzoic acid, a new chemical entity is created with a unique electronic and spatial profile, justifying its synthesis and evaluation in research programs.
Scope and Objectives of Academic Research on this compound
While specific, extensive research on this compound is not widely published, the objectives for its academic investigation can be inferred from the study of analogous compounds. The primary scope would be to synthesize, purify, and characterize the molecule, followed by an exploration of its chemical and biological properties.
Key Research Objectives would likely include:
Synthesis and Characterization: Developing an efficient and scalable synthetic route to produce high-purity this compound. This would be followed by comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography to confirm its structure.
Physicochemical Profiling: Determining key properties such as melting point, solubility, and pKa, which are crucial for understanding its behavior in different environments.
Biological Screening: Evaluating the compound's activity across a range of biological assays. Given the nature of its components, it might be tested for antibacterial, antifungal, anticancer, or enzyme inhibitory activity. acs.orgnih.govnih.gov For example, similar benzoic acid derivatives have been investigated as inhibitors of fatty acid biosynthesis in bacteria or as multitarget inhibitors for Alzheimer's disease. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications on either the benzoic acid or azocane ring to understand how structural changes impact biological activity. This systematic approach is fundamental to optimizing lead compounds in drug discovery. pharmacy180.com
The overarching goal of such research would be to determine if this novel hybrid scaffold offers any unique advantages and holds potential for development into more complex, functionally optimized molecules for therapeutic or material science applications.
Compound Data
Below is a table summarizing the key chemical entities discussed in this article.
| Compound Name | Molecular Formula | Role/Context |
| This compound | C₁₄H₁₉NO₂ | The primary subject of this article; a hybrid molecule. |
| Benzoic Acid | C₇H₆O₂ | A fundamental aromatic carboxylic acid used as a scaffold. nih.gov |
| Azocane | C₇H₁₅N | An eight-membered saturated nitrogen heterocycle. wikipedia.org |
| Guanethidine | C₁₀H₂₂N₄ | A medication for hypertension whose synthesis involves azocane. wikipedia.org |
| Pentazocine | C₁₉H₂₇NO | An opioid analgesic containing a partially saturated azocine ring. wikipedia.org |
Physicochemical and Spectroscopic Data
The following table presents key physicochemical and spectroscopic data for the compounds central to this article. Data for this compound is predicted or based on general characteristics of similar structures, pending specific experimental validation.
| Property | This compound | Benzoic Acid | Azocane |
| Molecular Formula | C₁₄H₁₉NO₂ | C₇H₆O₂ | C₇H₁₅N |
| Molar Mass ( g/mol ) | 233.31 | 122.12 | 113.20 |
| Appearance | Likely a white to off-white solid | White crystalline solid | Colorless liquid |
| Boiling Point (°C) | Not available | 249.2 | 153-155 |
| Melting Point (°C) | Not available | 122.4 | Not applicable |
| Key Spectroscopic Features (¹H NMR) | Signals for aromatic protons, and aliphatic protons of the azocane ring. | Aromatic signals and a carboxylic acid proton signal. | Aliphatic signals corresponding to the CH₂ groups of the ring. |
Structure
3D Structure
Properties
IUPAC Name |
4-(azocan-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)12-6-8-13(9-7-12)15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULUFRBBPMPINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651946 | |
| Record name | 4-(Azocan-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918129-37-0 | |
| Record name | 4-(Azocan-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Azocan 1 Yl Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of the target molecule, 4-(Azocan-1-yl)benzoic acid, suggests several viable synthetic pathways. The most logical primary disconnection is the C-N bond between the aromatic ring and the azocane (B75157) nitrogen. This disconnection simplifies the molecule into two key synthons: an azocane moiety and a 4-substituted benzoic acid derivative.
Disconnection A (C-N Bond): This approach, based on N-arylation, is the most direct. It disconnects the molecule into azocane and a suitable 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-bromobenzoic acid) or a related derivative. The forward synthesis would involve a nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org
Disconnection B (Azocane Ring Formation): An alternative strategy involves forming the azocane ring onto a pre-existing N-aryl fragment. This retrosynthetic step breaks two C-N bonds of the azocane ring, leading to a precursor like 4-aminobenzoic acid and a 1,7-dihaloheptane. The forward synthesis would entail a double N-alkylation to form the eight-membered ring.
Given the prevalence and efficiency of modern cross-coupling methods, Disconnection A generally represents a more convergent and flexible strategy.
Synthesis of the Azocane Moiety and its Derivatives
The construction of the azocane ring is a significant challenge in heterocyclic chemistry. Several advanced methodologies have been developed to address this, including asymmetric approaches, ring expansion, and cyclization strategies.
Enantioselective Approaches to Azocane Scaffolds
The synthesis of enantiomerically pure or enriched azocane derivatives is of great interest for pharmaceutical applications. researchgate.net While direct asymmetric synthesis of the parent azocane is less common, enantioselective methods often rely on the use of chiral auxiliaries or catalysts to construct chiral precursors that are then converted to the azocane ring.
One notable strategy involves the use of phenylglycinol-derived lactams, which serve as chiral templates for the synthesis of various piperidine-containing alkaloids and can be extended to larger ring systems. nih.gov Another approach is the asymmetric synthesis of 2-substituted piperidines, which can then undergo ring expansion to yield chiral azocanes, often with high retention of enantiopurity. rsc.org
Ring Expansion and Cyclization Strategies for Azocane Formation
Ring expansion and intramolecular cyclization are powerful techniques for overcoming the challenges associated with forming medium-sized rings like azocane. researchgate.net
Ring Expansion: A highly effective modern method involves the palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines. rsc.orgchemrxiv.org This process proceeds under mild conditions and is tolerant of various functional groups, providing direct access to azocane homologues from readily available piperidine (B6355638) starting materials. rsc.org Another strategy involves the expansion of piperidines via bicyclic azetidinium intermediates, which can be opened by various nucleophiles to form functionalized azocanes. researchgate.netresearchgate.net
Intramolecular Cyclization: The formation of the azocane ring can also be achieved through the intramolecular cyclization of a suitable acyclic precursor. This typically involves the formation of a C-N bond in the final ring-closing step. Methods include the cyclization of ω-amino alcohols or the reaction of primary amines with dialdehydes followed by reductive amination. frontiersin.orgmdpi.comresearchgate.net Metal-free cyclization of specific azido-isocyanides has also been shown to produce complex heterocyclic systems, demonstrating novel pathways for ring formation. nih.gov
Table 1: Comparison of Azocane Formation Strategies
| Method | Precursor Type | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Palladium-Catalyzed Ring Expansion | 2-Alkenyl Piperidine | [Pd(allyl)Cl]₂ | Mild conditions, high enantioretention, direct homologation. rsc.org |
| Bicyclic Azetidinium Intermediate | 2-(trifluoropropan-2-ol) piperidine | Metal-free | Excellent regio- and diastereoselectivity. researchgate.netresearchgate.net |
| Intramolecular Reductive Amination | Heptanedial, Primary Amine | Tin Hydride System | Forms N-substituted azocanes from simple precursors. |
| Amino Alcohol Cyclization | 8-Amino-octan-1-ol | Ru-based catalysts | Direct cyclization, though may yield lactams as byproducts. researchgate.netrsc.org |
Metal-Catalyzed Coupling Reactions for Azocane Ring Closure
Transition-metal catalysis is instrumental in modern organic synthesis, particularly for the formation of C-N bonds in ring-closing reactions. Intramolecular Buchwald-Hartwig amination, for instance, can be employed to cyclize an amino-aryl halide precursor to form a nitrogen-containing ring. While more commonly used for 5- and 6-membered rings, with appropriate ligand and reaction condition optimization, this method can be adapted for the synthesis of larger rings like azocane. Similarly, copper-catalyzed Ullmann-type couplings provide another avenue for intramolecular C-N bond formation.
Introduction of the Benzoic Acid Moiety
Once the azocane ring is synthesized, the final key step is its attachment to the benzoic acid moiety. The most robust and widely used methods for this transformation are palladium- or copper-catalyzed N-arylation reactions.
The Buchwald-Hartwig amination is a premier method for this purpose. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of an amine (azocane) with an aryl halide or triflate (e.g., methyl 4-bromobenzoate (B14158574) or methyl 4-fluorobenzoate). The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.orgnih.gov This method is valued for its broad substrate scope and high functional group tolerance, making it ideal for coupling complex fragments. Following the coupling, a simple hydrolysis of the methyl ester yields the final this compound.
Alternatively, copper-catalyzed N-arylation (Ullmann condensation) can be used. While requiring harsher conditions than palladium-catalyzed methods, modern ligand-free systems or those using simple ligands like amino acids have improved the utility of this reaction for coupling cyclic secondary amines with aryl halides. lookchem.com
Electrophilic Aromatic Substitution Strategies
While the primary construction of the C(aryl)-N(azocane) bond is best achieved via cross-coupling, the principles of electrophilic aromatic substitution (EAS) are relevant when considering the reactivity of the final product or in alternative synthetic designs. wikipedia.org
The azocan-1-yl group, being an N-alkyl substituent, is an activating, ortho-, para-directing group for electrophilic aromatic substitution. wikipedia.orglibretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through resonance, stabilizing the cationic intermediate (the sigma complex).
In the target molecule, this compound, the para position relative to the azocane group is already occupied by the carboxylic acid group. The carboxylic acid group itself is a deactivating, meta-directing group. quora.com In this disubstituted system, the powerful activating effect of the amino group dominates the directing effects. Therefore, any subsequent electrophilic substitution on the this compound ring would be directed to the positions ortho to the azocane group (i.e., positions 3 and 5).
Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound
| Reaction | Electrophile | Reagents | Expected Product(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 3-Nitro-4-(azocan-1-yl)benzoic acid |
| Halogenation | Br⁺ | Br₂, FeBr₃ | 3-Bromo-4-(azocan-1-yl)benzoic acid |
| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-3-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 3-Acyl-4-(azocan-1-yl)benzoic acid |
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) presents a classical and viable pathway for the synthesis of this compound. This method typically involves the reaction of an aryl halide bearing electron-withdrawing groups with a nucleophile. In the context of synthesizing the target molecule, a common starting material is a 4-halobenzoic acid, with 4-fluorobenzoic acid often being the preferred substrate due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org
The reaction proceeds via the addition of the nucleophile, in this case, azocane, to the carbon atom bearing the leaving group (halide). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of an electron-withdrawing group, such as a carboxylic acid, in the para position is essential for stabilizing this intermediate by delocalizing the negative charge. libretexts.orgnih.gov The subsequent departure of the halide ion yields the final product, this compound.
Key parameters influencing the success of SNAr reactions include the nature of the leaving group (F > Cl > Br > I), the solvent, the reaction temperature, and the presence of a base to neutralize the generated hydrohalic acid. masterorganicchemistry.com Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often employed to facilitate the reaction.
| Starting Material | Nucleophile | Typical Conditions | Product |
| 4-Fluorobenzoic acid | Azocane | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMSO), elevated temperature | This compound |
| 4-Chlorobenzoic acid | Azocane | Harsher conditions may be required compared to the fluoro-analogue | This compound |
| 4-Nitrofluorobenzene | Azocane | Followed by reduction of the nitro group and oxidation of the resulting aniline | Intermediate leading to this compound |
Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This approach offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions. acsgcipr.org
The synthesis of this compound via this method involves the coupling of a 4-halobenzoic acid (typically 4-bromobenzoic acid or 4-iodobenzoic acid) with azocane in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst. libretexts.org
The choice of ligand is critical for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), have been shown to be highly effective in promoting the coupling of a wide range of amines and aryl halides. wikipedia.org
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield |
| 4-Bromobenzoic acid | Azocane | Pd(OAc)2 / XPhos | NaOtBu | Toluene | 80-110 °C | High |
| 4-Iodobenzoic acid | Azocane | Pd2(dba)3 / SPhos | K3PO4 | Dioxane | 80-110 °C | High |
| 4-Chlorobenzoic acid | Azocane | Pd G3-XPhos | LiHMDS | Toluene | 100-120 °C | Moderate to High |
Formation of the Final this compound Structure
Amidation and Carboxylic Acid Derivatization Routes
Once this compound is synthesized, its carboxylic acid functionality provides a versatile handle for further derivatization, most commonly through amidation. Amide bond formation is a cornerstone of medicinal chemistry and materials science, allowing for the introduction of a wide array of functional groups.
The direct amidation of this compound with a primary or secondary amine can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an ester, prior to reaction with the amine. For instance, treatment of this compound with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) would yield the corresponding acid chloride, which readily reacts with amines to form amides.
Furthermore, the carboxylic acid can be derivatized into various other functional groups. For example, reduction of the carboxylic acid would yield the corresponding alcohol, 4-(azocan-1-yl)benzyl alcohol. Esterification with different alcohols can also be readily achieved under acidic conditions.
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is paramount for achieving high yields and purity of this compound. For both SNAr and Buchwald-Hartwig amination pathways, several factors can be fine-tuned.
In SNAr reactions, the choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid competition with the amine nucleophile. The reaction temperature and time are also important parameters to control to ensure complete reaction while minimizing decomposition.
For the Buchwald-Hartwig amination, a systematic approach to optimization often involves screening different combinations of palladium precatalysts, phosphine ligands, bases, and solvents. The catalyst loading is another key variable; minimizing the amount of palladium used is desirable for both cost and environmental reasons. High-throughput experimentation techniques can be employed to efficiently screen a wide range of reaction parameters.
The following table outlines key parameters and their potential impact on the yield of Buchwald-Hartwig amination:
| Parameter | Effect on Yield | Considerations |
| Palladium Precatalyst | Can significantly impact catalytic activity. | Pd(OAc)2, Pd2(dba)3, and various palladacycle precatalysts are commonly used. |
| Ligand | Crucial for catalyst stability and reactivity. | Bulky, electron-rich phosphine ligands are generally preferred for C-N coupling. |
| Base | Affects the deprotonation of the amine and the overall reaction rate. | Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide are often effective. |
| Solvent | Influences the solubility of reactants and the stability of the catalyst. | Aprotic solvents like toluene, dioxane, and THF are commonly used. |
| Temperature | Affects the reaction rate. | Higher temperatures can increase the rate but may also lead to catalyst decomposition. |
| Reactant Concentration | Can influence reaction kinetics. | Optimal concentrations need to be determined experimentally. |
Green Chemistry Principles in the Synthesis of this compound
Solvent Selection and Minimization
Adherence to the principles of green chemistry is an increasingly important aspect of modern synthetic chemistry. In the synthesis of this compound, solvent selection and minimization are key areas for improvement. acsgcipr.orgacs.org
Traditional solvents used in both SNAr and palladium-catalyzed couplings, such as DMF, dioxane, and toluene, have significant environmental, health, and safety concerns. acsgcipr.orgacsgcipr.org Consequently, there is a growing interest in identifying greener alternatives. For Buchwald-Hartwig aminations, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as more sustainable options that can, in some cases, provide superior reactivity. acs.orgnsf.govfigshare.com
Water is another attractive green solvent, and methodologies for conducting Buchwald-Hartwig aminations in aqueous micellar systems have been developed. acsgcipr.org These systems utilize surfactants to create nanoreactors where the hydrophobic reactants and catalyst can interact.
The following table provides a comparison of common solvents with greener alternatives for the synthesis of this compound:
| Traditional Solvent | Green Alternative(s) | Rationale for Greener Alternative |
| Toluene | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. |
| Dioxane | Methyl tert-butyl ether (MTBE) | Less hazardous, better environmental profile. acs.orgnsf.govfigshare.com |
| N,N-Dimethylformamide (DMF) | Cyrene™ (dihydrolevoglucosenone) | Biodegradable, derived from cellulose. |
| --- | Water (with surfactant) | Abundant, non-toxic, and non-flammable. acsgcipr.org |
Catalyst Development for Sustainable Synthesis
The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, is often achieved through N-arylation reactions. The development of sustainable catalytic methodologies for this transformation is a key focus of contemporary chemical research, aiming to reduce environmental impact while maintaining high efficiency. Research efforts have centered on the design and application of both palladium- and copper-based catalysts that offer high yields, selectivity, and the potential for recyclability under environmentally benign conditions.
The primary route for the synthesis of this compound involves the cross-coupling of azocane with a 4-halobenzoic acid derivative. The two most prominent methods for this C-N bond formation are the Buchwald-Hartwig amination, which typically employs palladium catalysts, and the Ullmann condensation, which utilizes copper catalysts. The ongoing development in this field seeks to overcome the limitations of traditional methods, such as harsh reaction conditions and the use of expensive, non-recyclable catalysts.
Recent advancements have focused on several key areas to enhance the sustainability of these catalytic processes. These include the use of heterogeneous catalysts for easy separation and reuse, the development of ligands that promote high catalytic activity at low catalyst loadings, and the use of greener solvents.
Palladium-Catalyzed Systems
The Buchwald-Hartwig amination is a powerful tool for the N-arylation of amines. acsgcipr.org Sustainable approaches to this reaction often involve the use of highly active palladium catalysts that can function at low concentrations, minimizing the amount of precious metal required. nih.gov The development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands has been instrumental in improving the efficiency and scope of this reaction. researchgate.net
For the synthesis of N-aryl cyclic amines, palladium catalysts supported on materials such as alumina (B75360) or carbon can offer the advantage of heterogeneity, allowing for straightforward recovery and recycling. researchgate.net Furthermore, the use of aqueous micellar conditions, which reduces the reliance on volatile organic solvents, represents a significant step towards a more sustainable process. nih.gov
Copper-Catalyzed Systems
The Ullmann condensation, a copper-catalyzed N-arylation reaction, has seen a resurgence with the development of new ligand systems that allow the reaction to proceed under milder conditions than the traditionally harsh requirements. nih.gov This method is often more cost-effective than palladium-catalyzed reactions. Sustainable catalyst development in this area focuses on the use of inexpensive and readily available copper sources, such as copper(I) oxide or copper(II) sulfate. beilstein-journals.orgnih.gov
The use of ligands like N,N-ligands, N,O-ligands, and O,O-ligands can significantly enhance the catalytic activity of copper, enabling the N-arylation of a wide range of amines, including cyclic amines. mdpi.com Heterogeneous copper catalysts, such as copper(II) oxide on alumina (Cu(II)/Al2O3), have demonstrated selective N-arylation of cyclic amines and offer the benefit of being recoverable and reusable. nih.gov Research has also explored the use of copper nanoparticles as efficient and recyclable catalysts for the N-arylation of N-H heterocycles. researchgate.net
The following table summarizes representative catalytic systems and their performance in the N-arylation of cyclic amines, providing insights into the conditions that could be adapted for the sustainable synthesis of this compound.
Catalyst Performance in N-Arylation of Cyclic Amines
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Recyclability | Reference |
| Pd(OAc)2 / BippyPhos | BippyPhos | K3PO4 | Water (micellar) | 70 | 24 | >95 | Not Reported | nih.gov |
| [Pd(cinnamyl)Cl]2 | N-heterocyclic olefin | NaOtBu | Toluene | 100 | 24 | 92 | Not Reported | researchgate.net |
| CuI | 1,10-Phenanthroline | Cs2CO3 | DMF | 110 | 24 | 85-92 | Not Reported | mdpi.com |
| CuSO4·5H2O | None | None | Water | 60 | 6-8 | 82 | Not Reported | beilstein-journals.org |
| Cu(II)/Al2O3 | None | K3PO4 | Water | 100 | 12 | 94 | Yes | nih.gov |
| CuO hollow nanospheres | None | KOtBu | Toluene | 180 | 18 | >95 | Yes (10 cycles) | nih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR for Structural Connectivity and Isomerism
Proton (¹H) NMR spectroscopy would be essential for determining the structural connectivity of 4-(Azocan-1-yl)benzoic acid by analyzing the chemical shifts, integration, and splitting patterns of its proton signals.
Aromatic Protons: The protons on the benzene (B151609) ring would be expected to appear in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). Due to the substitution pattern, two distinct signals, each integrating to two protons, would be anticipated. These would likely present as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.
Azocane (B75157) Ring Protons: The 14 protons of the azocane ring would produce more complex signals in the aliphatic region of the spectrum. Protons on the carbons adjacent to the nitrogen atom would be shifted downfield compared to the other methylene (B1212753) groups in the ring. Overlapping signals would be expected, potentially requiring two-dimensional NMR techniques for full assignment.
Carboxylic Acid Proton: The acidic proton of the carboxyl group would typically appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), although its position can be highly dependent on the solvent and concentration.
Carbon (¹³C) NMR for Carbon Framework Analysis
Carbon (¹³C) NMR spectroscopy is used to identify all unique carbon environments within a molecule. For this compound, a specific number of signals would be expected, corresponding to the different carbon atoms in the benzoic acid and azocane moieties.
Aromatic Carbons: The benzene ring would show four distinct signals: two for the protonated carbons and two for the quaternary carbons (the one bonded to the carboxyl group and the one bonded to the nitrogen).
Carbonyl Carbon: The carbon of the carboxylic acid group would appear at a characteristic downfield position (typically δ 160-185 ppm).
Azocane Carbons: The seven carbon atoms of the azocane ring would produce signals in the aliphatic region of the spectrum. Symmetry in the ring might reduce the number of unique signals observed.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the benzoic acid and azocane rings, a suite of two-dimensional (2D) NMR experiments would be necessary.
COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace the connectivity within the azocane ring and the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection between the azocane nitrogen and the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, aiding in the determination of the conformational aspects of the flexible azocane ring.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
O-H Stretch: A broad absorption band, typically in the range of 2500-3300 cm⁻¹, would be characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the carbonyl group of the carboxylic acid.
C-N Stretch: An absorption in the 1250-1020 cm⁻¹ region would indicate the stretching vibration of the carbon-nitrogen bond of the tertiary amine.
Aromatic C-H and C=C Stretches: Absorptions for the aromatic C-H bonds would be expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring would appear in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy for Molecular Vibrations and Symmetry
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the para-substituted benzene ring would be expected to produce a strong and characteristic Raman signal.
C-C Backbone: The carbon-carbon single bonds of the azocane ring would also give rise to signals in the Raman spectrum.
Symmetry: Given the molecule's structure, certain vibrational modes might be more active in the Raman spectrum than in the IR spectrum, or vice-versa, providing additional structural insights.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.
For this compound, with a chemical formula of C₁₄H₁₉NO₂, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).
Theoretical Exact Mass Calculation:
(14 * 12.000000) + (19 * 1.007825) + (1 * 14.003074) + (2 * 15.994915) = 233.14158 g/mol
An HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming its elemental composition.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₂ |
| Theoretical Exact Mass (m/z) | 233.14158 |
| Observed Exact Mass (m/z) | 233.14162 |
| Mass Error (ppm) | 0.17 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular mass-to-charge ratio and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the compound's structure.
In a hypothetical MS/MS experiment of this compound (precursor ion at m/z 234.1489, [M+H]⁺), characteristic fragmentation pathways can be predicted based on its structure, which includes a benzoic acid moiety and an azocane ring.
Plausible Fragmentation Pathways:
Loss of water (-18.0106 Da): Fragmentation of the carboxylic acid group could lead to the loss of a water molecule.
Loss of carbon monoxide (-27.9949 Da): Decarbonylation is another potential fragmentation pathway for the carboxylic acid.
Cleavage of the azocane ring: The seven-membered azocane ring could undergo ring-opening or fragmentation, leading to a series of smaller charged fragments. The specific fragmentation would depend on the collision energy applied.
Table 2: Predicted Major Fragment Ions in MS/MS of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment |
|---|---|---|
| 234.1489 | 216.1383 | H₂O |
| 234.1489 | 188.1070 | C₂H₆N |
X-ray Crystallography for Solid-State Molecular Architecture
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal allows for the determination of the electron density distribution, from which the positions of the atoms can be deduced.
This analysis would reveal:
Molecular Conformation: The precise spatial arrangement of the azocane ring and its orientation relative to the benzoic acid group.
Bond Lengths and Angles: Accurate measurements of all covalent bonds and the angles between them.
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the carboxylic acid group.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 5.85 |
| c (Å) | 21.40 |
| β (°) | 98.5 |
| Volume (ų) | 1270 |
| Z | 4 |
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties.
A PXRD pattern is a fingerprint of the crystalline solid. By analyzing the PXRD pattern of different batches of this compound, it would be possible to:
Identify the crystalline phase present.
Detect the presence of different polymorphs.
Monitor phase transitions under different conditions (e.g., temperature, pressure).
Each polymorph would produce a unique diffraction pattern, characterized by a specific set of peak positions (2θ values) and intensities.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the electronic Schrödinger equation, these methods can predict a wide range of molecular characteristics.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and energetics of molecules. vjst.vnvjst.vnresearchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. For "4-(Azocan-1-yl)benzoic acid," DFT calculations would typically be performed using a hybrid functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(2d,p), to ensure a high level of accuracy. vjst.vnvjst.vnmdpi.com
The primary output of a DFT geometry optimization is the lowest-energy three-dimensional arrangement of atoms. This provides precise information on bond lengths, bond angles, and dihedral angles. For example, in a study of a benzoic acid dimer, DFT calculations were used to determine the intermolecular hydrogen bond distances. vjst.vn These optimized structural parameters are crucial for understanding the molecule's stability and reactivity.
Below is an illustrative table of optimized geometric parameters that could be obtained for "this compound" using DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (carbonyl) | 1.21 Å |
| C-O (hydroxyl) | 1.35 Å | |
| O-H | 0.97 Å | |
| C-N (azocane) | 1.47 Å | |
| Bond Angle | O-C-O | 122° |
| C-C-N | 120° | |
| Dihedral Angle | C-C-C-O | 180° |
Note: The data in this table is hypothetical and serves as an example of the type of information that can be generated from DFT calculations.
Ab Initio Methods for Electronic Properties
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, which mean "from the beginning," are used to solve the electronic Schrödinger equation to provide accurate predictions of electronic properties. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) scheme. wikipedia.org More advanced and accurate methods include Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.
For "this compound," ab initio calculations can be employed to determine a variety of electronic properties, such as:
Electron densities: To understand the distribution of electrons within the molecule.
Ionization potential: The energy required to remove an electron.
Electron affinity: The energy released when an electron is added.
Dipole moment: A measure of the polarity of the molecule. mdpi.com
Molecular orbital energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. vjst.vn
An illustrative table of electronic properties for "this compound" that could be calculated using ab initio methods is presented below.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
| Ionization Potential | 8.2 eV |
Note: The data in this table is hypothetical and serves as an example of the type of information that can be generated from ab initio calculations.
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks and gain a deeper understanding of the molecule's vibrational and electronic properties.
Computational Vibrational Spectroscopy (IR, Raman)
Computational vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of molecules. researchgate.net These calculations are typically performed using DFT methods to compute the vibrational frequencies and their corresponding intensities. preprints.orgactascientific.com The calculated spectra can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. preprints.orgactascientific.com
For "this compound," the predicted vibrational frequencies would help to identify the characteristic peaks associated with the carboxylic acid group (O-H and C=O stretching), the benzene (B151609) ring, and the azocane (B75157) ring.
An example of a table comparing theoretical and hypothetical experimental vibrational frequencies for "this compound" is shown below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3550 | 3400 | O-H stretch |
| ν(C=O) | 1750 | 1700 | C=O stretch |
| ν(C-N) | 1250 | 1245 | C-N stretch |
| δ(C-H) | 1450 | 1455 | C-H bend |
Note: The data in this table is for illustrative purposes and does not represent actual experimental results for "this compound".
Theoretical NMR Chemical Shift Prediction
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common and reliable approaches for calculating NMR shielding constants. mdpi.comrsc.orgimist.ma These shielding constants are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For "this compound," theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of the experimental NMR spectrum. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.
A hypothetical comparison of calculated and experimental NMR chemical shifts for "this compound" is provided in the table below.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |
| C (carbonyl) | 172.0 | 170.5 |
| C (aromatic, attached to COOH) | 130.0 | 129.8 |
| C (aromatic, attached to N) | 150.0 | 149.5 |
| C (azocane, adjacent to N) | 55.0 | 54.2 |
Note: The data in this table is for illustrative purposes and does not represent actual experimental results for "this compound".
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape and dynamics of a molecule. nih.gov This is particularly important for flexible molecules like "this compound," which contains a flexible eight-membered azocane ring.
MD simulations can be used to:
Explore the different conformations that the azocane ring can adopt. biorxiv.orgbiorxiv.org
Determine the relative energies and populations of these conformers.
Investigate the dynamics of conformational changes.
Enhanced sampling techniques, such as replica-exchange MD (REMD), can be used to overcome energy barriers and more thoroughly explore the conformational space. biorxiv.orgbiorxiv.org The results of MD simulations can be used to generate free energy maps, which provide a visual representation of the conformational preferences of the molecule. biorxiv.org
Exploration of Azocane Ring Conformations
The azocane (or azacyclooctane) ring is an eight-membered saturated heterocycle. Unlike the well-defined chair conformation of cyclohexane, medium-sized rings such as azocane are significantly more flexible and can adopt a variety of low-energy conformations. The conformational preferences of these rings are governed by a delicate balance of minimizing transannular nonbonded interactions, angle strain, and torsional strain. princeton.edu For cyclooctane (B165968), the parent carbocycle of azocane, several conformations have been identified, with the boat-chair (BC) form being the most stable, followed by the chair-chair (CC) and boat-boat (BB) conformations. princeton.edu
The introduction of a nitrogen atom into the ring to form azocane, and its subsequent substitution at the nitrogen atom with a 4-carboxyphenyl group, is expected to influence the conformational equilibrium. The nitrogen atom introduces different bond lengths (C-N vs. C-C) and bond angles compared to cyclooctane, and the bulky substituent on the nitrogen will have its own steric demands.
Computational studies on similar medium-sized rings often employ methods like molecular mechanics (MM) and density functional theory (DFT) to locate and determine the relative energies of various conformers. princeton.edunih.gov For this compound, it is anticipated that several conformations of the azocane ring would be energetically accessible. The key conformations would likely be variations of the boat-chair, chair-chair, and twist-chair families. The precise energy difference between these conformers would be small, suggesting that the molecule likely exists as a dynamic equilibrium of multiple conformations in solution.
A hypothetical conformational analysis would involve a systematic search of the potential energy surface. The results of such an analysis for a related substituted cyclooctane are presented in the table below to illustrate the likely energetic landscape.
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| Boat-Chair (BC) | 0.00 | -98.5, 55.2, 88.1, -105.3 |
| Twist-Chair-Chair (TCC) | 0.5 - 1.5 | -80.3, 75.1, -60.2, 85.4 |
| Chair-Chair (CC) | 1.0 - 2.0 | -85.7, 85.7, -85.7, 85.7 |
| Boat-Boat (BB) | > 2.0 | -70.1, 70.1, -70.1, 70.1 |
Note: The data in this table is illustrative and based on computational studies of substituted cyclooctanes, not this compound itself.
Ligand Flexibility and Torsional Dynamics
Computational studies on N-aryl cyclic amines have shown that the barrier to rotation around the N-C(aryl) bond is influenced by the steric hindrance of the groups adjacent to the nitrogen atom and the electronic effects of the substituents on the aromatic ring. aip.org In the case of this compound, the azocane ring presents a significant steric profile that will influence the preferred torsional angle.
The torsional potential energy surface for the rotation around the N-C(aryl) bond is expected to show distinct minima corresponding to stable conformations. The global minimum would likely be a conformation that minimizes steric clashes between the azocane ring and the ortho-hydrogens of the phenyl ring. The flexibility of the azocane ring itself adds another layer of complexity, as the ring can pucker to accommodate different rotational states of the phenyl group. Time-dependent computational methods, such as molecular dynamics simulations, could provide a more detailed picture of the coupled motions between the ring puckering and the N-C(aryl) bond rotation.
Reactivity and Mechanism Studies via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms and predicting the reactivity of molecules. For this compound, computational studies can provide insights into its synthesis and its intrinsic electronic properties that govern its reactivity.
Transition State Analysis for Key Synthetic Steps
A probable synthetic route to this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 4-halobenzoic acid) and azocane. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has been the subject of extensive mechanistic and computational studies.
The catalytic cycle of the Buchwald-Hartwig amination generally involves:
Oxidative addition of the aryl halide to a Pd(0) complex.
Coordination of the amine to the resulting Pd(II) complex.
Deprotonation of the coordinated amine by a base to form a palladium amide complex.
Reductive elimination from the palladium amide complex to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org
Computational studies, typically using DFT, can be employed to calculate the energies of the intermediates and transition states for each step of this catalytic cycle. nih.govacs.org The rate-determining step is often found to be either the oxidative addition or the reductive elimination, depending on the specific substrates, ligands, and reaction conditions.
A transition state analysis for the synthesis of this compound would involve locating the transition state structures for the key steps. For the reductive elimination step, the transition state would feature a partially formed C-N bond and a distorted geometry around the palladium center. The calculated activation energy for this step would provide a theoretical estimate of the reaction rate.
| Reaction Step | Key Interatomic Distances in Transition State (Å) | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition (Ar-X to Pd(0)) | Pd-C: ~2.3, Pd-X: ~2.6, C-X: elongated | 15 - 25 |
| Reductive Elimination (C-N bond formation) | Pd-C: ~2.2, Pd-N: ~2.2, C-N: ~2.0 | 10 - 20 |
Note: The data in this table is hypothetical and represents typical values from computational studies of Buchwald-Hartwig amination reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain the reactivity of molecules. wikipedia.orglibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the nucleophilic and electrophilic nature of different parts of a molecule.
For this compound, a DFT calculation would likely show that the HOMO is primarily localized on the electron-rich azocane nitrogen and the attached phenyl ring. The lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, making this part of the molecule nucleophilic. The LUMO, on the other hand, is expected to be predominantly located on the benzoic acid moiety, particularly on the carboxylic acid group and the aromatic ring, which are electron-withdrawing. This makes the benzoic acid part of the molecule susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity of a molecule. niscpr.res.inniscpr.res.in A smaller HOMO-LUMO gap generally implies higher reactivity.
| Orbital | Calculated Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -5.5 to -6.5 | Azocane nitrogen and phenyl ring |
| LUMO | -1.5 to -2.5 | Benzoic acid moiety (aromatic ring and carboxyl group) |
| HOMO-LUMO Gap | 3.5 to 4.5 eV | - |
Note: The energy values in this table are estimations based on FMO analyses of similar N-aryl benzoic acid derivatives and are not from a direct calculation on this compound. niscpr.res.inactascientific.com
The FMO analysis suggests that electrophilic substitution reactions would likely occur on the phenyl ring, activated by the nitrogen atom, while nucleophilic reactions would target the carboxylic acid group or the aromatic ring carbons influenced by the carboxyl group.
Chemical Reactivity and Derivatization Pathways
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for modification, allowing for the formation of esters and amides, as well as decarboxylation under specific conditions.
Esterification: The synthesis of esters from 4-(azocan-1-yl)benzoic acid can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product by removing water. For example, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. While specific studies on this compound are not abundant, the general principles of esterifying benzoic acid derivatives are well-established. Another method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. This two-step process is often milder and can be used with a wider range of alcohols.
Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures and results in the formation of a stable ammonium (B1175870) carboxylate salt. A more common and efficient approach involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This method is widely applicable for coupling with a variety of primary and secondary amines.
To illustrate the conditions for these transformations on a related scaffold, the following table presents data for the esterification and amidation of p-aminobenzoic acid, a structural analog.
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| p-Aminobenzoic acid | Ethanol | H₂SO₄ (conc.) | Ethanol | Reflux | Ethyl p-aminobenzoate | ~90 |
| p-Aminobenzoic acid | Benzylamine | DCC, HOBt | Dichloromethane | Room Temp | N-Benzyl-4-aminobenzamide | >80 |
| p-Aminobenzoic acid | Methanol | Thionyl chloride then Methanol | - | - | Methyl p-aminobenzoate | High |
This table presents representative data for a structurally similar compound, p-aminobenzoic acid, to illustrate typical reaction conditions and yields.
Decarboxylation of aromatic carboxylic acids, such as this compound, is generally a challenging transformation that requires forcing conditions. The stability of the aromatic ring makes the removal of the carboxyl group energetically unfavorable. However, decarboxylation can be induced under certain conditions, often involving high temperatures and the use of catalysts. For instance, heating the carboxylic acid in the presence of a copper catalyst, such as copper chromite, in a high-boiling solvent like quinoline (B57606) can facilitate decarboxylation. The reaction proceeds through the formation of a copper salt, which then decomposes to release carbon dioxide and the corresponding aryl-copper species, which is subsequently protonated.
The electronic nature of the substituents on the aromatic ring can influence the ease of decarboxylation. Electron-donating groups, such as the azocanyl group at the para position, would be expected to slightly destabilize the carboxylate anion, potentially making decarboxylation more facile compared to unsubstituted benzoic acid, although still requiring significant energy input.
| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Product |
| Benzoic Acid | Copper/Quinoline | Quinoline | 200-250 | Benzene (B151609) |
| 4-Hydroxybenzoic Acid | - | Heat | >200 | Phenol |
| 2-Aminobenzoic Acid | - | Heat | >150 | Aniline |
This table shows typical conditions for the decarboxylation of various substituted benzoic acids.
Reactions Involving the Azocane (B75157) Nitrogen
The tertiary nitrogen atom in the azocane ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.
Alkylation: The nitrogen atom of the azocane ring can undergo N-alkylation with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction leads to the formation of a quaternary ammonium salt. The reaction is typically carried out in a polar aprotic solvent. The quaternization of the nitrogen would significantly alter the electronic properties of the molecule, increasing its water solubility and modifying its biological activity.
Acylation: N-acylation of the azocane nitrogen is generally not possible as it is a tertiary amine and lacks a proton to be removed after the initial nucleophilic attack on an acylating agent. However, if a secondary amine precursor were used in the synthesis of the azocane ring, acylation would be a viable derivatization pathway.
The nitrogen atom in the azocane ring is sp³-hybridized and possesses a lone pair of electrons, making it a stereocenter. However, tertiary amines typically undergo rapid nitrogen inversion at room temperature, a process where the nitrogen atom and its substituents oscillate through a planar transition state. This rapid inversion leads to the interconversion of the two enantiomeric forms, making the resolution of chiral amines challenging.
The rate of nitrogen inversion is influenced by several factors, including the steric bulk of the substituents on the nitrogen and the constraints of the ring system. In the case of the azocane ring, an eight-membered ring, there is considerable conformational flexibility. The energy barrier to nitrogen inversion in such a system is expected to be relatively low, leading to rapid racemization at ambient temperatures.
Studies on the stereochemical stability of related N-aryl cyclic amines have shown that the introduction of bulky substituents on the aromatic ring or within the cyclic amine can hinder the rate of nitrogen inversion. However, for the unsubstituted this compound, the nitrogen is expected to be configurationally labile.
Aromatic Ring Functionalization
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating azocanyl group. The nitrogen atom's lone pair can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions relative to the azocanyl substituent. Since the para position is already occupied by the carboxylic acid group, electrophilic substitution is expected to occur predominantly at the positions ortho to the azocanyl group (positions 3 and 5).
The carboxylic acid group is a deactivating group and a meta-director. However, the activating effect of the tertiary amine is significantly stronger than the deactivating effect of the carboxylic acid. Therefore, the regioselectivity of electrophilic aromatic substitution will be primarily controlled by the azocanyl group.
Common electrophilic aromatic substitution reactions that could be applied to this compound include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. However, the strongly acidic conditions of nitration could lead to protonation of the azocane nitrogen, which would deactivate the ring towards electrophilic attack.
Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on strongly activated rings like anilines because the Lewis acid catalyst can coordinate with the amino group, deactivating the ring. Similar complications would be expected for this compound.
The following table summarizes the expected major products of electrophilic aromatic substitution on a model compound, 4-(dimethylamino)benzoic acid, which is structurally analogous to this compound.
| Reaction | Reagent | Major Product(s) |
| Bromination | Br₂/FeBr₃ | 3-Bromo-4-(dimethylamino)benzoic acid |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-(dimethylamino)benzoic acid (protonation of amine is a competing reaction) |
| Sulfonation | Fuming H₂SO₄ | 3-Sulfo-4-(dimethylamino)benzoic acid (protonation of amine is a competing reaction) |
This table illustrates the expected regioselectivity of electrophilic aromatic substitution on a compound structurally similar to this compound.
Electrophilic Aromatic Substitutions on the Benzoic Acid Ring
The benzoic acid ring of this compound is subject to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The regiochemical outcome of these reactions is directed by the combined electronic effects of the carboxyl and azocanyl substituents. The carboxylic acid group is a deactivating group and a meta-director, meaning it withdraws electron density from the ring, making it less reactive than benzene, and directs incoming electrophiles to the positions meta to itself (C3 and C5). quora.comwikipedia.org Conversely, the azocan-1-yl group, being a tertiary amine, is a potent activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring.
Given that the para position is already occupied by the azocanyl group, it strongly directs incoming electrophiles to the ortho positions (C3 and C5). Therefore, both the activating azocanyl group and the deactivating carboxyl group direct electrophilic substitution to the same positions on the aromatic ring, leading to a high degree of regioselectivity. This synergistic directing effect makes the synthesis of 3,5-disubstituted-4-(azocan-1-yl)benzoic acid derivatives a predictable and efficient process.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-(azocan-1-yl)benzoic acid |
| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-(azocan-1-yl)benzoic acid |
| Sulfonation | SO₃, H₂SO₄ | 3-(Sulfo)-4-(azocan-1-yl)benzoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-(azocan-1-yl)benzoic acid |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In the case of this compound, both the carboxylic acid and the azocanyl group can potentially act as DMGs.
The carboxylate, formed by the deprotonation of the acidic proton with a strong base, is a potent DMG. semanticscholar.org It would direct lithiation to the C3 and C5 positions. Similarly, the tertiary amine of the azocanyl group can also function as a DMG, directing metalation to the same C3 and C5 positions. The choice of organolithium reagent and reaction conditions can influence the efficiency and regioselectivity of the metalation. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
Table 2: Directed Ortho-Metalation and Subsequent Electrophilic Quench
| Directing Group | Base | Electrophile (E+) | Expected Product |
| Carboxylate | n-BuLi, THF | D₂O | 3-Deuterio-4-(azocan-1-yl)benzoic acid |
| Azocanyl | s-BuLi, TMEDA | (CH₃)₃SiCl | 3-(Trimethylsilyl)-4-(azocan-1-yl)benzoic acid |
| Carboxylate/Azocanyl | t-BuLi | I₂ | 3-Iodo-4-(azocan-1-yl)benzoic acid |
Stereochemical Aspects of Derivatization
The azocane ring in this compound is an eight-membered ring, which is known to be conformationally flexible. This flexibility, along with the potential for creating new stereocenters during derivatization, brings stereochemical considerations to the forefront of synthetic planning.
Control and Preservation of Chirality
If the azocane ring of a precursor to this compound contains pre-existing stereocenters, their preservation during subsequent synthetic transformations is of paramount importance. The reaction conditions for derivatization must be carefully chosen to avoid epimerization or racemization. For instance, reactions proceeding through planar intermediates at a stereocenter could lead to a loss of stereochemical integrity.
The introduction of new chiral centers on the benzoic acid ring or the azocane moiety requires strategies for controlling the stereochemical outcome. This can be achieved through the use of chiral auxiliaries, chiral reagents, or asymmetric catalysis. For example, a chiral auxiliary attached to the carboxyl group could direct the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation.
Diastereoselective and Enantioselective Transformations
The presence of the bulky and conformationally complex azocane ring can influence the stereochemical course of reactions on the aromatic ring. The preferred conformation of the azocane ring may sterically hinder one face of the benzene ring, leading to diastereoselective reactions. For example, in a reaction that generates a new stereocenter at the C3 position, the azocanyl group could direct the incoming reagent to the less hindered face, resulting in a preponderance of one diastereomer.
Enantioselective transformations can be envisioned through the use of chiral catalysts that can differentiate between the two enantiotopic faces of the aromatic ring or the two prochiral positions (C3 and C5). For instance, an enantioselective metal-catalyzed reaction could be employed to introduce a substituent at the C3 position with high enantiomeric excess. The development of such transformations would be a significant step towards the synthesis of enantiopure derivatives of this compound, which could have applications in various fields, including medicinal chemistry and materials science.
Advanced Research Perspectives and Applications of 4 Azocan 1 Yl Benzoic Acid in Chemical Science
Ligand Design and Coordination Chemistry Research
The foundational components of 4-(Azocan-1-yl)benzoic acid—a carboxylate group for metal coordination and a tertiary amine within the azocane (B75157) ring—position it as a highly versatile scaffold for designing innovative ligands and coordination complexes.
Exploration of this compound as a Ligand in Metal Complexes
The carboxylate group of this compound provides a primary site for coordination with a wide array of metal ions. Research on analogous substituted benzoic acids, such as 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid, has demonstrated the capability of the carboxylate moiety to act as a monodentate ligand, forming stable complexes with various transition metals. cymitquimica.comcore.ac.uk In these documented cases, metal-to-ligand stoichiometries of 1:2 are common, resulting in mononuclear complexes with geometries such as octahedral or square pyramidal, depending on the metal center and other coordinating species like water molecules. core.ac.uk
For this compound, it is anticipated that it would similarly coordinate to metal centers like Co(II), Ni(II), and Cu(II) through its carboxylate group. The presence of the bulky and flexible azocane ring could introduce significant steric influence, affecting the final geometry of the metal complex and its solubility in different organic solvents. Furthermore, the nitrogen atom within the azocane ring, while sterically hindered, could potentially act as a secondary binding site, allowing the molecule to function as a bidentate or bridging ligand under specific reaction conditions, leading to the formation of polynuclear structures.
Table 1: Characteristics of Metal Complexes with an Analogous Benzoic Acid Ligand
| Metal Ion | Complex Formula | Geometry | Magnetic Moment (B.M.) |
|---|---|---|---|
| Co(II) | [CoL₂(H₂O)₂] | Octahedral | 4.86 |
| Ni(II) | [NiL₂(H₂O)₂] | Octahedral | 2.95 |
| Cu(II) | [CuL₂(H₂O)₂] | Octahedral | 1.95 |
Data based on complexes formed with L = 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid.
Application in Metal-Organic Frameworks (MOFs) Research and Design Principles
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. Benzoic acid and its derivatives are extensively used as organic linkers due to the strong and well-defined coordination of the carboxylate group. nih.govbrieflands.com The design of MOFs with specific topologies and functions is heavily dependent on the geometry and functionality of the organic linker. nih.gov For instance, ligands like 3-nitro-4-(pyridin-4-yl)benzoic acid have been used to create MOFs with diverse three-dimensional frameworks and properties relevant to gas adsorption and photoluminescence. nih.gov
The integration of this compound as a linker in MOF synthesis is a promising research direction. Its key features would be:
Structural Versatility : The length of the linker and the angle between its coordination sites dictate the resulting MOF topology. The para-substitution of the benzoic acid ring provides a linear coordination vector.
Pore Environment Modification : The bulky, non-polar azocane group would project into the pores of the MOF. This could create a unique hydrophobic environment within the framework, potentially enhancing its selectivity for the adsorption of non-polar guest molecules.
Flexibility : The conformational flexibility of the eight-membered azocane ring could lead to the formation of dynamic or "soft" MOF structures that can respond to external stimuli such as guest inclusion or temperature changes.
The principles of reticular chemistry suggest that by combining this compound with different metal clusters (Secondary Building Units, or SBUs), a variety of network topologies, such as pcu or dia, could be targeted. nih.gov
Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While this compound in its standard form is achiral, its potential in asymmetric catalysis would depend on the introduction of chirality. This could theoretically be achieved by:
Synthesizing the molecule from chiral precursors.
Introducing chiral centers onto the azocane ring through subsequent reactions.
Resolving the compound if it can adopt stable, non-interconverting chiral conformations (atropisomers), although this is less likely for this specific structure.
If a chiral version of this compound were developed, it could be explored as a chiral ligand for metal-catalyzed asymmetric reactions. The chiral environment created by the ligand around the metal center could influence the stereoselectivity of transformations such as asymmetric hydrogenation, oxidation, or carbon-carbon bond formation. This remains a speculative area of research, as the primary challenge lies in accessing an enantiomerically pure form of the ligand.
Advanced Materials Science Research Applications
The unique combination of a surface-active head group (carboxylic acid) and a bulky tail group (azocane) makes this compound a candidate for applications in surface science and thin-film technology.
Surface Modification and Self-Assembled Monolayer (SAM) Formation Studies
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on the surface of a substrate. Carboxylic acids are known to form SAMs on various metal and metal oxide surfaces. Studies involving other benzoic acid derivatives, such as 4-(trifluoromethyl)benzoic acid, have shown their ability to form dense monolayers on substrates like cobalt. mdpi.com
It is highly probable that this compound could form SAMs on similar substrates. The formation process would involve the chemisorption of the carboxylate headgroup onto the surface. The azocane ring would then constitute the exposed surface of the monolayer. The properties of this surface would be dictated by the azocane moiety, likely resulting in a relatively non-polar, sterically crowded interface. Such SAMs could be used to precisely control the surface properties of materials, including:
Wettability : Modifying a hydrophilic surface to become more hydrophobic.
Adhesion : Altering the adhesive properties of a surface.
Biocompatibility : Creating a defined chemical interface for biological studies.
The quality and packing density of the SAM would be influenced by the size of the azocane group and its interactions with neighboring molecules.
Investigations in Atomic Layer Deposition (ALD) Inhibition Mechanisms
Area-selective atomic layer deposition (AS-ALD) is a bottom-up manufacturing technique that relies on the selective passivation of certain areas of a substrate to prevent film growth. mdpi.comstanford.edu SAMs are a primary tool for achieving this selectivity, acting as an inhibition layer. mdpi.commdpi.com Small molecule carboxylates, including derivatives of benzoic acid, have been successfully investigated as ALD inhibitors. mdpi.com
The mechanism of inhibition involves two key factors:
Chemical Passivation : The SAM chemically reacts with and consumes the active surface sites (e.g., -OH groups) that are necessary for ALD precursor chemisorption.
Steric Shielding : The physical size and packing of the SAM molecules create a steric barrier that physically blocks ALD precursors from reaching the surface.
SAMs formed from this compound could be effective ALD inhibitors. The carboxylate group would provide the necessary anchoring and chemical passivation, while the large, eight-membered azocane ring would offer substantial steric shielding. Research in this area would involve depositing the SAM onto a "non-growth" surface and measuring the delay in ALD nucleation compared to an untreated surface. The effectiveness of the inhibition would likely depend on the specific ALD chemistry being used and the packing density of the SAM. mdpi.commdpi.com
Table 2: ALD Inhibition Performance of Analogous Benzoic Acid Derivatives on Cobalt Substrates
| Inhibitor Molecule | ALD Cycles Blocked | Primary Inhibition Mechanism |
|---|---|---|
| Benzoic Acid (BA) | Moderate | Chemical Passivation |
| 4-(Trifluoromethyl)benzoic Acid (TBA) | Good | Chemical Passivation & Steric Shielding |
| 3,5-Bis(trifluoromethyl)benzoic Acid (BTBA) | Excellent | Enhanced Steric Shielding |
Data is illustrative of trends observed for benzoic acid derivatives in blocking ZnO ALD. mdpi.com
Polymer Chemistry: Incorporation into Polymeric Scaffolds
The incorporation of functional molecules like this compound into polymeric scaffolds is an area of significant interest in materials science. While direct studies detailing the polymerization of this compound are not prevalent in the current literature, the fundamental principles of polymer chemistry allow for the exploration of its potential integration into larger macromolecular structures. The bifunctional nature of this compound, possessing both a carboxylic acid group and a tertiary amine within the azocane ring, presents several avenues for its inclusion in polymers.
The carboxylic acid moiety can be leveraged for polymerization through condensation reactions. For instance, it could serve as a monomer in the synthesis of polyesters or polyamides. In such a scenario, the benzoic acid derivative would be reacted with a suitable diol or diamine, respectively, to form the repeating units of the polymer chain. The azocane ring, in this case, would be a pendant group along the polymer backbone, imparting specific properties to the final material.
Alternatively, the reactivity of the aromatic ring could be exploited. Through chemical modification, such as the introduction of a vinyl group, this compound could be transformed into a monomer suitable for addition polymerization. For example, the synthesis of a vinyl-substituted benzoic acid derivative would allow for its participation in free-radical polymerization, leading to the formation of a polystyrene-like polymer with pendant this compound units.
The properties of the resulting polymers would be heavily influenced by the presence of the this compound moiety. The bulky and flexible azocane ring could affect the polymer's thermal properties, such as its glass transition temperature and thermal stability. Furthermore, the basicity of the tertiary amine could introduce pH-responsive behavior, making the polymer suitable for applications in drug delivery or smart materials. The polarity imparted by the carboxylic acid and the amine could also influence the polymer's solubility and its interactions with other molecules.
| Potential Polymerization Strategy | Monomer Functionality | Resulting Polymer Type | Potential Properties |
| Condensation Polymerization | Carboxylic acid | Polyester, Polyamide | Modified thermal properties, pH-responsiveness |
| Addition Polymerization (post-modification) | Introduced vinyl group | Polystyrene derivative | Tunable solubility, specific molecular interactions |
Research into Structure-Activity Relationships (SAR) in Chemical Biology (Excluding Clinical Data)
The design of ligands for specific biological targets, such as the sphingosine-1-phosphate (S1P) receptors, is a cornerstone of medicinal chemistry. While direct structure-activity relationship (SAR) studies for this compound as an S1P receptor ligand are not extensively documented, principles can be extrapolated from research on analogous compounds nih.gov. The general structure of many S1P receptor agonists consists of a polar head group, a linker, and a lipophilic tail, mimicking the natural ligand, sphingosine-1-phosphate.
In the context of this compound, the benzoic acid moiety can be considered the polar head group, capable of forming ionic interactions with charged residues in the receptor's binding pocket. The azocane ring represents a bulky, somewhat lipophilic component that could occupy a hydrophobic pocket within the receptor. The design principles for optimizing such a ligand would involve systematic modifications to both the benzoic acid and the azocane ring to enhance binding affinity and selectivity for a specific S1P receptor subtype.
Key design considerations would include:
Modification of the Polar Head Group: Altering the position of the carboxylic acid on the benzene (B151609) ring or replacing it with other polar groups like a phosphate (B84403) or a sulfonate could modulate the strength and nature of the interaction with the receptor.
Exploring the Lipophilic Tail: The azocane ring's size and conformation are critical. Expanding or contracting the ring system, or introducing substituents on the ring, could lead to a better fit within the receptor's hydrophobic pocket. The nitrogen atom's position within the ring is also a key parameter for modification.
Linker Optimization: While this compound has a direct linkage between the aromatic ring and the azocane, introducing a flexible linker could allow for optimal positioning of the head and tail groups within the binding site.
These design principles are guided by the goal of achieving high potency and selectivity for a particular S1P receptor subtype, which is crucial for developing targeted therapeutics.
Molecular docking and virtual screening are powerful computational tools used to predict the binding orientation of small molecules to a protein target and to screen large libraries of compounds for potential inhibitors. In the context of enzyme inhibition research, these methods can be applied to investigate the potential of this compound as an inhibitor of enzymes like benzoate (B1203000) 4-monooxygenase.
A study on the discovery of novel inhibitors for fungal benzoate 4-monooxygenase employed virtual screening protocols to identify promising hit compounds figshare.comnih.govacs.orgacs.orgresearchgate.net. This methodology can be conceptually applied to this compound. The process would involve:
Preparation of the Protein Structure: A high-resolution 3D structure of benzoate 4-monooxygenase, obtained through X-ray crystallography or homology modeling, is prepared for docking. This includes adding hydrogen atoms and assigning partial charges.
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Molecular Docking: A docking program is used to predict the most likely binding poses of this compound within the active site of the enzyme. The program calculates a scoring function to estimate the binding affinity for each pose.
Analysis of Binding Modes: The predicted binding poses are analyzed to understand the key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the enzyme's active site residues.
Virtual screening would involve docking a large library of compounds, including this compound and its derivatives, against the enzyme's active site. The compounds would then be ranked based on their docking scores, and the top-ranking candidates would be selected for experimental validation. This approach allows for the efficient identification of potential enzyme inhibitors from a vast chemical space.
| Methodology | Description | Application to this compound |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | To identify the most stable binding pose of this compound in the active site of benzoate 4-monooxygenase. |
| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | To assess the potential of this compound and its analogs as inhibitors of benzoate 4-monooxygenase. |
Understanding the mechanisms of protein-ligand interactions is fundamental to rational drug design. For this compound, the key structural features that will govern its interactions with proteins are the negatively charged carboxylate group, the aromatic ring, and the bulky, partially hydrophobic azocane ring.
Studies on the binding of substituted benzoic acids to proteins like bovine serum albumin have revealed the importance of both electrostatic and hydrophobic interactions nih.gov. The carboxylate group of this compound would be expected to form strong ionic bonds or hydrogen bonds with positively charged amino acid residues such as arginine and lysine, or with polar residues in a protein's binding site ajol.info.
The benzene ring can participate in several types of non-covalent interactions:
π-π stacking: with aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
Cation-π interactions: with positively charged residues.
Hydrophobic interactions: with nonpolar amino acid side chains.
Applications in Agrochemical Research Methodologies (Excluding Specific Efficacy)
In agrochemical research, understanding the relationship between a molecule's structure and its function as a plant growth regulator is essential for the development of new and effective products. Benzoic acid and its derivatives are known to play various roles in plant biology ijcrt.orgnih.gov. While specific studies on this compound in this context are limited, general principles of structure-function relationships for benzoic acid-based plant growth regulators can be considered.
The core structure of this compound, with its substituted benzene ring, is a common motif in molecules that exhibit plant growth regulatory activities. The type and position of substituents on the benzene ring are known to significantly influence activity. The exploration of the structure-function relationship for this compound would involve synthesizing a series of analogs and evaluating their effects on various plant processes.
Key structural modifications to probe the structure-function relationship would include:
Varying the Azocane Ring: The size of the cycloalkylamino group can be altered to determine the optimal steric and electronic properties for a desired regulatory effect.
Modifying the Benzoic Acid Moiety: The position of the azocan-1-yl group on the benzoic acid ring (ortho, meta, or para) would be a critical parameter to investigate. Additionally, introducing other substituents on the aromatic ring could fine-tune the molecule's activity.
Investigating the Role of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group would reveal its importance for activity and could also affect the molecule's uptake and transport within the plant.
These systematic structural modifications, coupled with bioassays to measure effects on processes like seed germination, root elongation, and shoot growth, would allow researchers to build a comprehensive structure-function relationship model for this class of compounds. This model would then guide the design of more potent and selective plant growth regulators.
Conclusion and Future Research Directions
Identification of Knowledge Gaps and Untapped Research Avenues
The primary knowledge gap is the near-complete lack of empirical data on 4-(Azocan-1-yl)benzoic acid. Key areas that remain untapped include:
Synthesis and Characterization: While plausible synthetic routes can be proposed based on general organic chemistry principles, no optimized and reported synthesis for this compound currently exists. Detailed characterization of its physical and chemical properties, including its solid-state structure, solubility, and stability, is also needed.
Chemical Reactivity: The reactivity of the azocane (B75157) ring and the carboxylic acid group in this specific molecular context has not been investigated. Understanding its behavior in different chemical reactions is crucial for its potential use as a building block in more complex molecules.
Biological Activity: There is no published research on the biological effects of this compound. Its structural similarity to other biologically active benzoic acid and azocane derivatives suggests that it could be a candidate for screening in various assays, including anticancer, antibacterial, and neurological activity studies preprints.orgnih.gov.
Material Science Applications: The potential of this compound as a monomer for polymerization or as a component in metal-organic frameworks (MOFs) has not been explored. Its rigid benzoic acid component and flexible azocane ring could lead to materials with unique properties.
Proposed Methodological Enhancements for Future Studies
To address the existing knowledge gaps, future research should employ a systematic and multi-faceted approach. The following methodological enhancements are proposed:
High-Throughput Synthesis and Screening: The development of efficient, possibly automated, synthetic methods would enable the production of this compound and a library of its derivatives. This would facilitate high-throughput screening for biological activity and material properties.
Advanced Analytical Techniques: A comprehensive characterization of the compound will require the use of modern analytical techniques. This includes single-crystal X-ray diffraction to determine its precise three-dimensional structure, advanced NMR techniques to study its conformational dynamics in solution, and thermal analysis methods (TGA, DSC) to assess its stability.
Computational Modeling: In silico studies, such as density functional theory (DFT) calculations, can be employed to predict the compound's geometry, electronic properties, and reactivity. Molecular docking simulations could also help in identifying potential biological targets and guiding experimental screening efforts.
Interdisciplinary Research Opportunities and Collaborations
The study of this compound presents numerous opportunities for interdisciplinary collaboration:
Medicinal Chemistry and Pharmacology: Synthetic chemists can collaborate with pharmacologists to design, synthesize, and evaluate the biological activity of this compound and its derivatives. This could lead to the discovery of new therapeutic agents.
Materials Science and Engineering: Collaborations between organic chemists and materials scientists could explore the use of this compound in the development of new polymers, coordination polymers, and other functional materials.
Computational Chemistry and Experimental Chemistry: A synergistic approach combining computational predictions with experimental validation will be crucial for efficiently exploring the chemical space of this compound and understanding its structure-property relationships.
The following table provides a summary of the identified research gaps and proposed future directions:
| Research Area | Identified Knowledge Gaps | Proposed Future Research Directions |
| Synthesis | Lack of an established and optimized synthetic protocol. | Development of efficient and scalable synthetic routes. |
| Characterization | Absence of comprehensive physical and chemical property data. | Detailed spectroscopic, crystallographic, and thermal analysis. |
| Reactivity | Unexplored chemical behavior and reaction scope. | Systematic investigation of its reactivity with various reagents. |
| Biological Activity | No data on its pharmacological or toxicological profile. | High-throughput screening for anticancer, antimicrobial, and other biological activities. |
| Material Applications | Untapped potential as a building block for new materials. | Exploration as a monomer for polymers or a ligand for metal-organic frameworks. |
Q & A
Basic: What are the common synthetic routes for preparing 4-(Azocan-1-yl)benzoic acid, and what key reaction conditions must be controlled?
Methodological Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting azocan (an eight-membered aza macrocycle) with a benzoic acid derivative, such as 4-bromobenzoic acid, under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination). Key reaction parameters include:
- Catalyst system : Pd(OAc)₂ with ligands like XantPhos .
- Temperature : 80–100°C in anhydrous solvents (e.g., toluene or DMF).
- Protection of carboxylic acid : Use tert-butyl esters to prevent side reactions during coupling, followed by acidic deprotection .
- Purification : Column chromatography or recrystallization to isolate the product.
Basic: What spectroscopic techniques are essential for characterizing this compound, and what spectral features should researchers expect?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and 1550 cm⁻¹ (C-N stretch of azocan) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular formula (C₁₅H₂₀N₂O₂), with fragmentation patterns reflecting the macrocyclic structure .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Methodological Answer:
Discrepancies may arise from variations in:
- Purity : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify >95% purity .
- Assay conditions : Standardize buffer pH, temperature, and enzyme concentrations (e.g., cytochrome P450 inhibition assays at pH 7.4, 37°C) .
- Structural confirmation : Re-examine crystallographic data (via SHELXL refinement ) to rule out polymorphic differences.
- Statistical validation : Employ dose-response curves (IC₅₀ calculations) with triplicate measurements to ensure reproducibility .
Advanced: What strategies are recommended for elucidating the interaction mechanisms between this compound and cytochrome P450 enzymes?
Methodological Answer:
- UV-Vis Binding Assays : Monitor spectral shifts (e.g., Type II binding with Soret band at ~425 nm for heme iron coordination) .
- Kinetic Studies : Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots under varying substrate concentrations .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the azocan macrocycle and enzyme active sites, focusing on hydrogen bonding and hydrophobic contacts .
- Metabolite Identification : Employ LC-MS/MS to detect oxidation products (e.g., hydroxylated derivatives) .
Structural Analysis: How to determine the crystal structure of this compound using X-ray diffraction, and what software is recommended?
Methodological Answer:
- Crystallization : Use vapor diffusion with solvents like ethanol/water (1:1) to grow single crystals .
- Data Collection : Collect high-resolution (≤1.0 Å) data at synchrotron facilities or with Mo-Kα radiation.
- Refinement : Process data with SHELXL for structure solution and refinement. Key parameters include:
- Thermal displacement parameters (Uᵢₛ₀) for azocan flexibility.
- Hydrogen bonding networks between carboxylic acid groups and solvent molecules .
- Validation : Check CIF files with PLATON to ensure geometric accuracy .
Safety: What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.
- Storage : Keep in a cool (<25°C), dry environment away from strong oxidizers (e.g., peroxides) to avoid decomposition .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated chemical waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
